![molecular formula C19H23BrN6O3 B2405290 8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione CAS No. 949665-68-3](/img/no-structure.png)
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Bromophenol Coupling
Research on bromophenols coupled with nucleoside base derivatives, similar in structure to the compound , shows potential applications in natural product chemistry and bioactive compound discovery. One such study involved isolating new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).
Fluorescence Properties
The synthesis of specific compounds like phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, which have similar bromo and methoxyphenyl components, reveals interesting fluorescence properties. These properties are useful in developing fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).
PET Ligand Synthesis
A compound structurally similar to the one has been synthesized for use as a PET ligand in clinical studies. Although this specific ligand was not successful for its intended purpose, the methodology provides insights into the synthesis of complex organic molecules for medical imaging (Majo et al., 2008).
Antagonist Synthesis
Compounds with similar structural features have been synthesized for potential use as antagonists in drug development. For example, the synthesis of an orally active CCR5 antagonist demonstrates the relevance of such structures in therapeutic applications (Ikemoto et al., 2005).
properties
CAS RN |
949665-68-3 |
|---|---|
Product Name |
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione |
Molecular Formula |
C19H23BrN6O3 |
Molecular Weight |
463.336 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23BrN6O3/c1-11(2)7-8-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-12-9-13(20)5-6-14(12)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,24)(H,23,27,28)/b21-10+ |
InChI Key |
YYAHHFWAAQECFS-UFFVCSGVSA-N |
SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



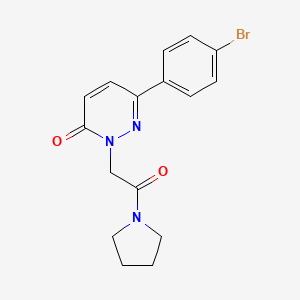
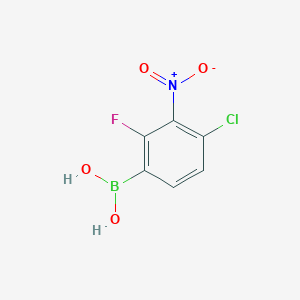
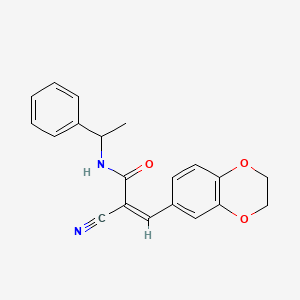
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
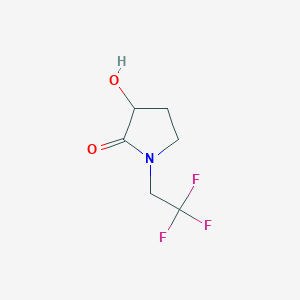
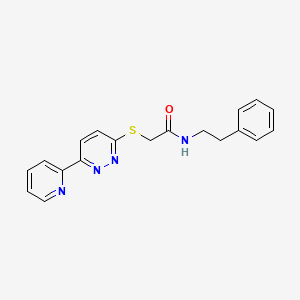
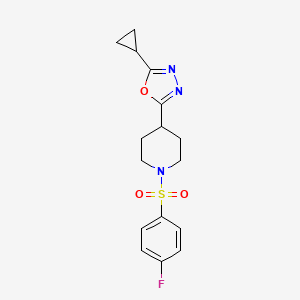
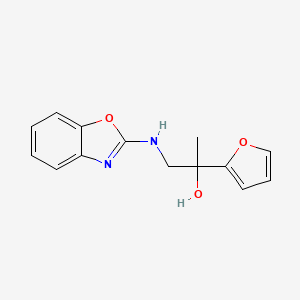
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
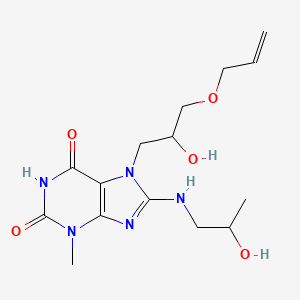
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)
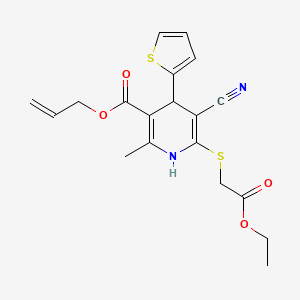
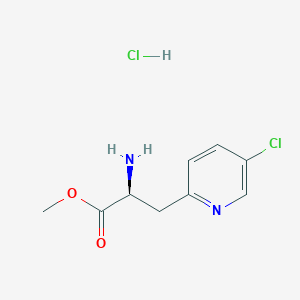
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)